3-(Benzyloxy)-5-(chloromethyl)pyridine
Description
3-(Benzyloxy)-5-(chloromethyl)pyridine (CAS 1803605-62-0 when in hydrochloride form) is a pyridine derivative featuring a benzyloxy group at the 3-position and a chloromethyl substituent at the 5-position. Its molecular formula is C₁₃H₁₂ClNO (free base) or C₁₃H₁₃Cl₂NO (hydrochloride), with a molecular weight of 233.7 g/mol (free base) or 270.15 g/mol (hydrochloride) . The compound is used in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which facilitates further functionalization. Its InChI Key (RSRPIISXAQTCMU-UHFFFAOYSA-N) and structural features make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-(chloromethyl)-5-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2 |
InChI Key |
HSTYDEMFGOIXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(chloromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyl alcohol and chloromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-(Benzyloxy)-5-(chloromethyl)pyridine may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(chloromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-(Benzyloxy)-5-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chloromethyl groups can participate in binding interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Table 1: Structural Features of 3-(Benzyloxy)-5-(chloromethyl)pyridine and Analogues
*Hydrochloride form.
Key Observations :
- Positional Isomerism : The placement of the benzyloxy group (2- vs. 3-position) significantly impacts electronic properties. For example, 2-(benzyloxy)-5-(chloromethyl)pyridine has a lower molecular weight (233.7 vs. 270.15) due to the absence of a hydrochloride salt.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- The melting point of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine (82–84°C) suggests higher crystallinity compared to the target compound, likely due to additional chloro substituents.
- Hydrophobicity : All compounds exhibit low water solubility, with Log Kow values >2.8, aligning with their aromatic and halogenated structures.
Table 3: Reactivity and Functionalization Potential
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